Cas no 765937-80-2 (2-PROPENOIC ACID, 3-[5-(4-CYANOPHENYL)-2-FURANYL]-, (2E)-)

2-PROPENOIC ACID, 3-[5-(4-CYANOPHENYL)-2-FURANYL]-, (2E)- is a specialized acrylate derivative featuring a furanyl backbone substituted with a cyanophenyl group. This compound is of interest in organic synthesis and materials science due to its conjugated structure, which imparts potential applications in photopolymerization and as a building block for advanced functional materials. The presence of both electron-withdrawing (cyano) and electron-donating (furan) groups enhances its reactivity in cross-coupling and addition reactions. Its (2E)-configuration ensures stereochemical consistency, making it suitable for precise molecular design. The compound is typically utilized in research settings for developing novel polymers, coatings, or optoelectronic materials.
2-PROPENOIC ACID, 3-[5-(4-CYANOPHENYL)-2-FURANYL]-, (2E)- structure
765937-80-2 structure
Product Name:2-PROPENOIC ACID, 3-[5-(4-CYANOPHENYL)-2-FURANYL]-, (2E)-
CAS No:765937-80-2
MF:C14H9NO3
MW:239.226163625717
CID:3272834
PubChem ID:118986423
Update Time:2025-06-06

2-PROPENOIC ACID, 3-[5-(4-CYANOPHENYL)-2-FURANYL]-, (2E)- Chemical and Physical Properties

Names and Identifiers

    • 2-PROPENOIC ACID, 3-[5-(4-CYANOPHENYL)-2-FURANYL]-, (2E)-
    • 765937-80-2
    • BBL035945
    • VS-13264
    • (2E)-3-[5-(4-cyanophenyl)furan-2-yl]prop-2-enoic acid
    • STL481285
    • AKOS030211225
    • (E)-3-[5-(4-cyanophenyl)furan-2-yl]prop-2-enoic acid
    • Inchi: 1S/C14H9NO3/c15-9-10-1-3-11(4-2-10)13-7-5-12(18-13)6-8-14(16)17/h1-8H,(H,16,17)/b8-6+
    • InChI Key: ROUFPYVFBJVDLE-SOFGYWHQSA-N
    • SMILES: O1C(/C=C/C(=O)O)=CC=C1C1C=CC(C#N)=CC=1

Computed Properties

  • Exact Mass: 239.058243149Da
  • Monoisotopic Mass: 239.058243149Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 374
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 74.2Ų

2-PROPENOIC ACID, 3-[5-(4-CYANOPHENYL)-2-FURANYL]-, (2E)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
VS-13264-0.5G
(2E)-3-[5-(4-cyanophenyl)furan-2-yl]prop-2-enoic acid
765937-80-2 >90%
0.5g
£387.00 2025-02-08
Key Organics Ltd
VS-13264-1G
(2E)-3-[5-(4-cyanophenyl)furan-2-yl]prop-2-enoic acid
765937-80-2 >90%
1g
£614.00 2025-02-08
Key Organics Ltd
VS-13264-5G
(2E)-3-[5-(4-cyanophenyl)furan-2-yl]prop-2-enoic acid
765937-80-2 >90%
5g
£2267.00 2025-02-08
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